Tetrahydro-2'-deoxyuridine

Description

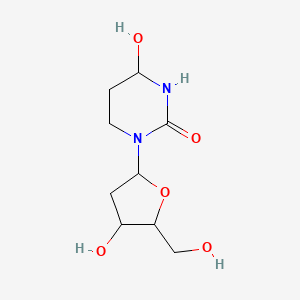

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-8,12-14H,1-4H2,(H,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRNLJYSWSSQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1O)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analog Development of Tetrahydro 2 Deoxyuridine Derivatives

Chemical Synthesis Pathways for Tetrahydro-2'-deoxyuridine and Its Analogs

The chemical synthesis of THdU and its analogs involves complex, multi-step processes aimed at constructing the specific nucleoside architecture. Key challenges include controlling the stereochemistry of the molecule and strategically modifying its functional groups to achieve desired biological activities.

Stereoselective Synthesis Approaches

Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of nucleoside analogs like THdU, as biological activity is often dependent on a specific configuration. The development of stereoselective synthesis for 2'-deoxynucleosides is a significant challenge because the application of known chemical methods from closely related systems often yields limited success. google.com

Synthetic strategies frequently employ chiral starting materials or catalysts to guide the formation of the desired stereoisomer. For instance, methods have been developed for the stereoselective synthesis of 2'-deoxy-β-pentofuranosyl nucleosides. google.com These approaches are crucial for producing the biologically active form of the molecule while minimizing or eliminating inactive or potentially harmful isomers. Methodologies for creating polysubstituted tetrahydropyrans, a related core structure, in a stereocontrolled manner have also been reported, highlighting the importance of stereoselectivity in the synthesis of such cyclic systems.

Functional Group Modifications and Protecting Group Strategies

The synthesis of complex molecules like THdU analogs requires the temporary masking of reactive functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups, which are chemical moieties that can be selectively added and removed under specific conditions. jocpr.comoup.com

In nucleoside synthesis, protecting groups are essential for manipulating the hydroxyl groups of the sugar moiety and the functional groups on the nucleobase. jocpr.com Common strategies include:

Hydroxyl Protection : Groups like acyl, silyl, and benzyl are used to protect the hydroxyls on the sugar ring. jocpr.com For example, the 3'-hydroxyl group of a 5-fluoro-2'-deoxyuridine (FdU) analog was protected as a benzyl ether, while the 5'-hydroxyl was protected as a trityl ether during a multi-step synthesis. semanticscholar.org

Amine Protection : On the nucleobase, amino groups are often protected as amides or urethanes. oup.com

Orthogonal Protection : This strategy uses multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of specific functional groups within the same molecule. oup.com

The choice of protecting groups is critical and depends on their stability to the reaction conditions used in subsequent synthetic steps and the mildness of the conditions required for their removal. jocpr.com

Design and Synthesis of 5-Substituted this compound Analogs

Modifications at the 5-position of the uracil (B121893) base have been a fruitful area of research for developing new therapeutic agents. A variety of substituents can be introduced at this position to alter the molecule's biological activity, selectivity, and metabolic stability.

For example, a series of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogs have been synthesized to explore their potential as inhibitors of specific enzymes. nih.gov The synthesis of these analogs often involves coupling reactions to attach different groups to the 5-position of the pyrimidine (B1678525) ring. For instance, the carbocyclic analog of 5-ethynyl-2'-deoxyuridine (B1671113) has been synthesized using a coupling reaction catalyzed by a palladium complex. nih.gov Other research has focused on synthesizing 5-modified 2'-deoxyuridines with alkyltriazolylmethyl substituents at this position. nih.gov The table below summarizes examples of modifications at the 5-position of uridine (B1682114) or deoxyuridine analogs and the synthetic context.

| 5-Position Substituent | Parent Nucleoside Analog | Synthetic Goal/Context |

| Bromo | 3'-azido-2',3'-dideoxyuridine | Synthesis of anhydro analogues for anti-HIV evaluation. nih.gov |

| Iodo | 3'-azido-2',3'-dideoxyuridine | Synthesis of anhydro analogues for anti-HIV evaluation. nih.gov |

| Ethyl | 2'-deoxyuridine (carbocyclic analog) | Synthesis for antiviral activity evaluation. nih.gov |

| Ethynyl | 2'-deoxyuridine (carbocyclic analog) | Synthesis via palladium-catalyzed coupling for antiviral evaluation. nih.gov |

| (Hetero)aryl groups | 2'-deoxyuridine-5'-phosphonates | Synthesis via Suzuki–Miyaura coupling to explore antiviral activity. bohrium.com |

| Alkyltriazolylmethyl | 2'-deoxyuridines | Synthesis to evaluate antibacterial activity. nih.gov |

Development of this compound Prodrugs and Conjugates

To improve the delivery and efficacy of nucleoside analogs like THdU, prodrug strategies are often employed. nih.govrsc.org Prodrugs are inactive compounds that are converted into the active drug inside the body. mdpi.com This approach can overcome challenges such as poor solubility, rapid metabolism, and inefficient transport into target cells. rsc.org

Phosphoramidate Derivatives and ProTide Technology

A particularly successful prodrug strategy is the ProTide (Pro-nucleotide) technology. nih.govbham.ac.uk This approach masks the monophosphate of a nucleoside analog with an aromatic group and an amino acid ester. bham.ac.uk These masking groups are designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate within the target cell. bham.ac.uk

The ProTide approach offers several advantages:

It bypasses the often inefficient initial phosphorylation step, which is a common resistance mechanism for nucleoside analogs. cardiff.ac.uk

It enhances the cell permeability of the charged nucleotide.

The choice of amino acid and aryl group can be varied to fine-tune the activation rate and tissue targeting. L-alanine has been shown to be particularly effective in many cases. nih.gov

This technology has been successfully applied to a wide range of nucleoside analogs, including derivatives of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) and 5-fluoro-2'-deoxyuridine (FUdR), leading to significant increases in biological activity. cardiff.ac.uknih.gov

Nucleotide Analog Approaches

Another strategy to enhance the activity of nucleoside analogs is to synthesize them directly as nucleotide analogs, where the sugar moiety is attached to a phosphate or phosphonate group. wikipedia.org This approach also aims to bypass the reliance on intracellular kinases for the initial phosphorylation step.

Deoxyuridine analog nucleotides can be formed in the body via the deamination of deoxycytidine analog monophosphates. nih.gov These resulting deoxyuridine monophosphate analogs can then interact with target enzymes. nih.gov The synthesis of nucleoside phosphonate analogs, where a stable carbon-phosphorus bond replaces the more labile oxygen-phosphorus bond of a phosphate, is another important strategy. These phosphonates are designed to mimic the natural nucleotide monophosphates. Researchers have synthesized 2'-deoxyuridine analogs with various aromatic substituents at the 5-position and a 5'-methylene phosphonate group to explore their therapeutic potential. bohrium.com

Isotopic Labeling Strategies for Research Applications

Isotopic labeling of this compound (TdH4U) is a critical technique for elucidating its metabolic fate, distribution, and mechanism of action in biological systems. The introduction of heavy or radioactive isotopes into the molecule creates a tracer that can be detected by various analytical methods without significantly altering the compound's chemical and biological properties. nih.gov This strategy is paramount in preclinical and clinical research, providing invaluable data for drug development and biochemical studies. nih.gov

The primary isotopes used for labeling TdH4U and its precursors are stable isotopes like deuterium (²H) and carbon-13 (¹³C), and radioactive isotopes (radionuclides) such as tritium (³H) and carbon-14 (¹⁴C). nih.govwuxiapptec.com The choice of isotope depends on the specific research application, the required sensitivity of detection, and the desired stability of the label.

Synthetic Approaches

The synthesis of isotopically labeled TdH4U typically involves a two-stage process:

Synthesis of Labeled Precursor: An isotopically labeled precursor, most commonly 2'-deoxyuridine, is synthesized.

Conversion to Labeled TdH4U: The labeled precursor is then converted to the final product, for instance, through catalytic reduction of the pyrimidine ring.

For example, [¹⁴C]-labeled 2'-deoxyuridine can be prepared from commercially available [¹⁴C]-uracil. wuxiapptec.com Subsequently, the catalytic hydrogenation of the 5,6-double bond of the labeled 2'-deoxyuridine using a catalyst such as rhodium on alumina would yield the desired [¹⁴C]-TdH4U. Similarly, deuterium or tritium can be introduced by catalytic exchange reactions or by using deuterated/tritiated reducing agents during the reduction step. nih.govresearchgate.net

Applications in Research

Isotopically labeled TdH4U analogs are indispensable tools in several areas of research:

Metabolic Pathway Studies: Labeled TdH4U allows researchers to trace the molecule through complex metabolic pathways. By tracking the isotopic tag, scientists can identify metabolites, determine the rate of metabolic conversion, and understand how the compound is processed and eliminated by the body. clearsynth.comnih.gov Stable isotopes like ²H and ¹³C are often used in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for these studies. nih.gov

Drug Disposition (ADME) Studies: Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in pharmacology. nih.gov Carbon-14 is the preferred isotope for quantitative mass balance studies due to its long half-life and the fact that carbon forms the stable backbone of the molecule, minimizing the risk of the label being lost through metabolic exchange. almacgroup.com These studies provide comprehensive data on how a drug is handled by a living organism. nih.gov

Analytical Standards: Deuterium-labeled compounds are frequently used as internal standards in quantitative bioanalysis using LC-MS (Liquid Chromatography-Mass Spectrometry). targetmol.com Since the deuterated analog is chemically identical to the unlabeled compound but has a different mass, it can be added to a biological sample to accurately quantify the concentration of the parent drug, correcting for variations during sample preparation and analysis. clearsynth.com

The table below summarizes the key isotopes used for labeling TdH4U derivatives and their primary research applications.

Table 1: Isotopes for Labeling this compound and Their Research Applications

| Isotope | Isotope Type | Key Properties | Primary Research Applications |

|---|---|---|---|

| Deuterium (²H) | Stable | Non-radioactive, adds mass | Internal standards for quantitative mass spectrometry, metabolic pathway elucidation (Kinetic Isotope Effect studies). chem-station.com |

| Tritium (³H) | Radioactive (Beta emitter) | High specific activity, low energy beta emission. nih.gov | Receptor binding assays, autoradiography, metabolic and pharmacokinetic studies where high sensitivity is required. nih.gov |

| Carbon-13 (¹³C) | Stable | Non-radioactive, NMR active | Mechanistic studies of metabolic pathways using NMR and mass spectrometry. nih.gov |

| Carbon-14 (¹⁴C) | Radioactive (Beta emitter) | Long half-life (~5700 years), low energy beta emission. almacgroup.com | "Gold standard" for ADME and mass balance studies, tissue distribution studies. wuxiapptec.com |

Detailed Research Findings

Research utilizing isotopically labeled nucleoside analogs has provided deep insights into their biochemical roles. For instance, studies with tritium-labeled thymidine (B127349) ([³H]thymidine), a related nucleoside, have been fundamental in understanding DNA synthesis and cell proliferation. nih.gov Similarly, labeled TdH4U can be used to investigate its incorporation into DNA, its role in DNA repair mechanisms, or its interaction with specific enzymes.

In a typical drug metabolism study, a subject might be administered a [¹⁴C]-labeled version of the drug. nih.gov Subsequent analysis of blood, urine, and feces samples via techniques like accelerator mass spectrometry (AMS) or liquid scintillation counting allows for the precise quantification of the total drug-related material, providing a complete picture of the drug's excretion profile. almacgroup.com

The data table below illustrates hypothetical results from a study comparing the metabolic stability of TdH4U using a deuterated analog.

Table 2: Illustrative Data from a Metabolic Stability Assay

| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Application |

|---|---|---|---|

| This compound | 0 | 100 | Test Compound |

| 30 | 45 | ||

| 60 | 15 | ||

| Deuterated this compound (TdH4U-d4) | 0 | 100 | Internal Standard / Test Compound |

| 30 | 85 |

This table presents hypothetical data to illustrate the use of deuterated compounds in metabolic stability assays. The increased stability of the deuterated compound is due to the kinetic isotope effect.

By employing these isotopic labeling strategies, researchers can gather critical data on the efficacy and metabolic profile of this compound derivatives, accelerating their development and deepening the understanding of their biological functions.

Enzymatic Interactions and Modulatory Activities of Tetrahydro 2 Deoxyuridine

Inhibition of Deoxycytidylate Aminohydrolase by Tetrahydro-dUMP: Mechanism and Kinetics

Deoxycytidylate (dCMP) deaminase plays a crucial role in nucleotide metabolism by catalyzing the deamination of dCMP to deoxyuridine monophosphate (dUMP), a direct precursor for thymidylate synthesis. The activity of this enzyme is subject to regulation by various nucleotide effectors. Tetrahydrodeoxyuridine (dTHU), upon intracellular phosphorylation to its active 5'-monophosphate form (tetrahydro-dUMP), acts as an inhibitor of dCMP deaminase.

Studies have demonstrated that incubation of CCRF-CEM cells with dTHU leads to a substantial, dose-dependent expansion of the deoxycytidine triphosphate (dCTP) pool, with a nearly complete inhibition of dCMP deaminase activity observed at a concentration of 100 microM dTHU after a 45-minute incubation. This expansion of the dCTP pool is a direct consequence of the blockage of dCMP deamination. The inhibition of ribonucleotide reductase by hydroxyurea was found to prevent this dTHU-induced dCTP pool expansion, indicating that the substrate for dCMP deaminase originates from the ribonucleotide pool, with cytidine (B196190) diphosphate (CDP) being the primary precursor for dCTP. The inhibitory effect of dTHU on dCMP deaminase appears to be reversible, as washing the cells and resuspending them in fresh medium resulted in a decrease in the dCTP pool and a corresponding increase in the deoxythymidine triphosphate (dTTP) pool.

Allosteric Regulation Aspects of Deoxycytidylate Aminohydrolase Interaction

Deoxycytidylate deaminase is a classic example of an allosterically regulated enzyme. Its activity is modulated by the binding of effector molecules at sites distinct from the active site. The enzyme is typically activated by dCTP and inhibited by dTTP. This allosteric regulation ensures a balanced supply of pyrimidine (B1678525) nucleotides for DNA synthesis.

The crystal structure of deoxycytidylate deaminase has revealed that the allosteric inhibitor dTTP binds to the same site as the allosteric activator dCTP. This suggests a competitive mechanism for allosteric regulation, where the relative concentrations of dCTP and dTTP dictate the enzyme's activity level. The binding of these allosteric effectors induces conformational changes in the enzyme, which in turn affect its catalytic efficiency. While specific studies detailing the allosteric interaction of tetrahydro-dUMP are limited, its structural similarity to natural pyrimidine nucleotides suggests that it may also exert its inhibitory effects through interactions with the allosteric site, in addition to its action at the catalytic site. The expansion of the dCTP pool following dCMP deaminase inhibition by dTHU highlights the intricate feedback loops that govern pyrimidine nucleotide metabolism.

Interactions with Thymidylate Synthase and Related Enzymes

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. TS catalyzes the methylation of dUMP to dTMP. Due to its essential role in cell proliferation, TS is a well-established target for various chemotherapeutic agents.

Competitive and Non-Competitive Inhibition Modes

Inhibitors of thymidylate synthase can be broadly classified based on their mechanism of action, primarily as competitive or non-competitive inhibitors. Competitive inhibitors typically bind to the active site of the enzyme, competing with the natural substrate, dUMP. Many well-known TS inhibitors, such as 5-fluorouracil's active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), are competitive inhibitors.

Non-competitive inhibitors, on the other hand, bind to a site on the enzyme other than the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic activity, regardless of the substrate concentration. Nolatrexed is an example of a non-competitive inhibitor of thymidylate synthase. While extensive research exists on various TS inhibitors, specific studies detailing the competitive or non-competitive inhibition modes of tetrahydro-2'-deoxyuridine are not widely available in the current scientific literature.

Impact on Deoxythymidylate Biosynthesis Pathways

The inhibition of thymidylate synthase has a direct and significant impact on the deoxythymidylate biosynthesis pathway. By blocking the conversion of dUMP to dTMP, TS inhibitors lead to a depletion of the intracellular dTMP pool. wikipedia.org This, in turn, reduces the availability of dTTP, one of the four essential deoxynucleoside triphosphates required for DNA synthesis.

Modulation of Cytidine Deaminase Activity by Tetrahydrouridine (B1681287) Co-Administration

Cytidine deaminase (CDA) is an enzyme responsible for the deamination of cytidine and its analogues, converting them into their corresponding uridine (B1682114) forms. This enzymatic activity can lead to the inactivation of several important therapeutic agents, particularly deoxycytidine analogues used in cancer chemotherapy. Tetrahydrouridine (THU) is a potent competitive inhibitor of cytidine deaminase. abcam.compatsnap.com

Co-administration of THU with deoxycytidine analogues can significantly modulate their metabolism and enhance their therapeutic efficacy. By inhibiting CDA, THU prevents the rapid degradation of these drugs, leading to increased plasma concentrations and prolonged half-lives. plos.org This enhanced bioavailability allows for a greater proportion of the administered drug to reach its target cells and exert its therapeutic effect.

Influence on Deoxycytidine Analog Metabolism and Activation

The co-administration of tetrahydrouridine has a profound influence on the metabolism and activation of deoxycytidine analogs such as gemcitabine and cytarabine.

Gemcitabine: Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used chemotherapeutic agent that is susceptible to deamination by CDA, which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). plos.org Inhibition of CDA by THU blocks this inactivation pathway. aacrjournals.org This leads to a significant increase in the plasma concentration and bioavailability of gemcitabine. aacrjournals.orgnih.gov As a result, more gemcitabine is available to be transported into tumor cells, where it is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. plos.org These active metabolites exert their cytotoxic effects by inhibiting ribonucleotide reductase and by being incorporated into DNA, ultimately leading to cell death. plos.org

Cytarabine: Cytarabine (ara-C) is another important deoxycytidine analog used in the treatment of hematological malignancies. Similar to gemcitabine, cytarabine is rapidly deaminated by CDA to its inactive form, uracil (B121893) arabinoside. The co-administration of THU effectively inhibits this degradation, leading to increased plasma and cerebrospinal fluid concentrations of cytarabine. nih.govnih.gov This enhanced exposure to the active drug can potentiate its antitumor activity. nih.gov

The following interactive table summarizes the effects of tetrahydrouridine co-administration on the metabolism of deoxycytidine analogs.

| Deoxycytidine Analog | Effect of Tetrahydrouridine Co-administration | Metabolic Consequence |

| Gemcitabine | Inhibition of Cytidine Deaminase | Decreased formation of inactive dFdU metabolite. aacrjournals.org |

| Increased plasma concentration and bioavailability of gemcitabine. aacrjournals.orgnih.gov | ||

| Enhanced intracellular conversion to active phosphorylated forms (dFdCDP, dFdCTP). plos.org | ||

| Cytarabine | Inhibition of Cytidine Deaminase | Decreased formation of inactive uracil arabinoside metabolite. |

| Increased plasma and cerebrospinal fluid concentrations of cytarabine. nih.govnih.gov | ||

| Potentiation of anti-leukemic activity. nih.gov |

Role in Deoxyuridine Triphosphatase (dUTPase) Pathways

Deoxyuridine triphosphatase (dUTPase) is a critical enzyme in nucleotide metabolism, responsible for hydrolyzing deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and pyrophosphate. This action serves two primary purposes: it prevents the harmful incorporation of uracil into DNA and provides the precursor dUMP for the synthesis of thymidylate, an essential component of DNA.

The specific role of this compound within dUTPase pathways has not been detailed in available scientific literature. It is unknown whether this compound or its phosphorylated derivatives can act as a substrate or an inhibitor of dUTPase. Further research, including enzymatic assays, would be necessary to determine if this compound influences dUTPase activity and, consequently, affects the integrity of DNA and the cellular pool of pyrimidine nucleotides.

Effects on Other Nucleoside/Nucleotide Processing Enzymes

The metabolism of nucleosides and nucleotides involves a complex network of enzymes. The potential effects of this compound on these enzymes are largely uncharacterized.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.gov This pathway is crucial for the production of pyrimidine nucleotides necessary for DNA and RNA synthesis. nih.gov Inhibition of DHODH is a therapeutic strategy for various diseases, including cancer and autoimmune disorders. nih.gov

Currently, there is no published research that specifically investigates the interaction between this compound and the DHODH pathway. It is therefore unknown whether this compound or its metabolites can modulate DHODH activity or interconnect with this essential biosynthetic pathway.

Nucleoside phosphorylases and kinases are fundamental enzymes in the salvage and modification of nucleosides. Nucleoside phosphorylases catalyze the reversible phosphorolytic cleavage of the glycosidic bond of nucleosides, while nucleoside kinases phosphorylate nucleosides to form nucleotides, trapping them within the cell for anabolic processes. The substrate specificity of these enzymes is a key determinant of the metabolic fate of nucleoside analogs. nih.govnih.gov

The interaction of this compound with nucleoside phosphorylases and kinases has not been specifically reported. Studies are needed to ascertain whether this compound can be recognized as a substrate by either class of enzyme. If phosphorylated by a nucleoside kinase, it could potentially be incorporated into nucleic acids or act as an inhibitor of other enzymes in nucleotide metabolism. Conversely, if it is a substrate for a nucleoside phosphorylase, it would be degraded, limiting its potential intracellular activity.

Mur ligases are essential enzymes in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov These enzymes are attractive targets for the development of novel antibacterial agents. nih.gov Various uridine analogs have been investigated as potential inhibitors of Mur ligases, often designed to mimic the natural substrates of these enzymes. nih.gov

There is no available data to suggest that this compound has been evaluated for its inhibitory activity against Mur ligases. Research in this area would be required to determine if this compound could serve as a scaffold for the development of new antibacterial agents targeting bacterial cell wall synthesis.

Enantioselectivity in Enzymatic Recognition and Inhibition

Enzymatic reactions are often highly stereospecific, meaning that enzymes can distinguish between different stereoisomers (enantiomers) of a substrate or inhibitor. This enantioselectivity is a critical factor in drug design and development, as different enantiomers of a compound can have vastly different biological activities and metabolic fates.

In the context of this compound, which possesses chiral centers, its different enantiomers would be expected to interact differently with enzymes. However, without specific studies on the enzymatic interactions of the individual enantiomers of this compound, any discussion of enantioselectivity in its enzymatic recognition and inhibition remains speculative. Future research would need to involve the synthesis of enantiomerically pure forms of this compound and their subsequent evaluation in relevant enzymatic assays to determine the stereochemical requirements for any potential biological activity.

Cellular and Molecular Biological Investigations of Tetrahydro 2 Deoxyuridine

Impact on Nucleic Acid Synthesis and Integrity

The influence of a nucleoside analog on nucleic acid synthesis is a cornerstone of its biological activity. This typically involves interference with the complex machinery of DNA replication and repair or through direct incorporation into the DNA strand, leading to functional consequences.

Interference with DNA Replication and Repair Mechanisms

While direct studies on Tetrahydro-2'-deoxyuridine's interference with DNA replication are not extensively documented, its role as a cytidine (B196190) deaminase inhibitor suggests an indirect influence on nucleic acid synthesis by altering the pool of available pyrimidine (B1678525) nucleosides. drugbank.com

In contrast, other deoxyuridine analogs have been shown to directly interfere with DNA synthesis and trigger repair responses. For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), once incorporated into DNA, induces DNA damage signaling pathways. nih.gov This activation includes the phosphorylation of key proteins such as ATM, histone H2AX, p53, and Chk2, which are hallmarks of the cellular response to DNA damage. nih.gov The replication of DNA templates containing EdU is slowed, indicating a direct interference with the progression of the replication fork. nih.gov Similarly, other analogs like 5-iodo-2'-deoxyuridine act as thymidine (B127349) analogs; after phosphorylation, they inhibit viral and cellular DNA polymerases and can be incorporated into DNA, leading to strand breakage. lookchem.com

Agents that cause DNA damage are known to activate two major repair pathways: nonhomologous end joining (NHEJ), which is active throughout the cell cycle, and homologous recombination (HR), which primarily functions in the S and G2 phases when a sister chromatid is available as a template. nih.gov

Cellular Responses and Pathway Perturbations

Cellular responses to nucleoside analogs are varied and depend on the specific compound and cell type. These responses often include perturbations of the cell cycle, activation of programmed cell death (apoptosis), and a general inhibition of cell proliferation.

Induction of Cell Cycle Arrest in Preclinical Models

Direct evidence linking this compound to cell cycle arrest is not prominent in the literature. However, compounds that interfere with DNA synthesis or cause DNA damage frequently induce cell cycle arrest to allow time for repair. nih.gov

Studies on related compounds demonstrate this principle:

5-Ethynyl-2'-deoxyuridine (EdU) : The incorporation of EdU into DNA perturbs the progression of cells through the cell cycle. nih.gov Specifically, cells that have incorporated EdU show a delayed progression through the S phase and an accumulation in the G2 phase, consistent with the activation of the G2 checkpoint. nih.gov

5-Fluoro-2'-deoxycytidine (FdCyd) : In preclinical models of pediatric brain tumors, FdCyd was shown to induce a G0/G1 cell cycle arrest. nih.gov

S4 (Andarine) : In breast cancer cell lines, the compound S4 induced S-phase arrest in MCF-7 cells and arrest at both G0/G1 and S phases in MDA-MB-231 cells. biorxiv.org

Apoptotic Pathway Activation in Cellular Systems

Apoptosis, or programmed cell death, is a common cellular response to irreparable DNA damage caused by certain nucleoside analogs.

While specific studies on this compound inducing apoptosis are lacking, research on other analogs provides clear examples of this process:

5-Ethynyl-2'-deoxyuridine (EdU) : Following incorporation into DNA and subsequent cell cycle perturbation, EdU has been observed to induce apoptosis. nih.gov

5-Vinyl-2'-deoxyuridine : This thymidine analogue is incorporated into DNA, where it induces DNA damage that leads to apoptosis in human cultured cells. medchemexpress.com

High Glucose and Deoxyuridine : In a different context, high glucose concentrations were found to induce apoptosis in mesangial cells, a process characterized by the upregulation of the Bax/Bcl-2 ratio, release of cytochrome c, and caspase activation. physiology.org This process involves the use of 2'-deoxyuridine-5'-triphosphate (B1264416) in experimental assays to detect DNA fragmentation, a hallmark of apoptosis. physiology.org

Structure Activity Relationship Sar Studies of Tetrahydro 2 Deoxyuridine Analogs

Molecular Determinants of Enzyme Binding and Inhibition Affinity

The potent inhibitory activity of Tetrahydro-2'-deoxyuridine and its analogs is fundamentally linked to their ability to act as transition-state analogs for enzymes like cytidine (B196190) deaminase (CDA) and deoxycytidylate deaminase. annualreviews.org The key to their high binding affinity lies in the saturated pyrimidine (B1678525) ring, which creates a tetrahedral geometry at the C4 position. This structure mimics the fleeting tetrahedral intermediate formed during the enzymatic deamination of cytidine or deoxycytidine. annualreviews.orgumassmed.edu

The enzyme's active site is exquisitely designed to stabilize this transition state, thus binding inhibitors that resemble it with exceptionally high affinity. annualreviews.org For instance, 3,4,5,6-Tetrahydrouridine binds to cytidine deaminase with a Ki value thousands of times lower than that of the product, uridine (B1682114). annualreviews.org This tight binding is not merely due to the saturation of the 5,6-double bond but is specifically attributed to the resemblance to the tetrahedral intermediate formed by the addition of water across the 3,4-double bond of the natural substrate. annualreviews.org

Key molecular interactions that determine binding affinity include:

Zinc Coordination: In many deaminases, a zinc ion is located deep within the active site. nih.gov The hydroxyl group of the hydrated inhibitor, which mimics the transition state, interacts directly with this zinc ion. umassmed.edunih.gov

Hydrogen Bonding: The inhibitor's hydroxyl group also forms critical hydrogen bonds with active site residues, such as a glutamate (B1630785) residue (e.g., Glu104 in E. coli CDA), which further stabilizes the complex. nih.gov

Influence of Substituent Effects on Biological Activity

Modifying the structure of this compound by adding or changing chemical groups (substituents) can dramatically alter its biological activity. SAR studies focus on how these changes affect enzyme inhibition and cellular effects. The C-5 position of the uracil (B121893) ring is a common site for modification. nih.govresearchgate.netmdpi.com

A systematic study of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogs as inhibitors of the essential mycobacterial enzyme thymidylate synthase (ThyX) revealed significant substituent effects. researchgate.net The nature of the group attached at the C-5 position was found to be a key determinant of anti-mycobacterial activity. nih.gov

For example, introducing a cyanovinyl group resulted in good inhibitory activity against ThyX, while aryl groups showed varied effects depending on their own substitution patterns. researchgate.net A 4-fluorophenyl group was well-tolerated, but a 3-methoxyphenyl (B12655295) group led to a loss of activity, indicating that the electronic and steric properties of the substituent are critical. researchgate.net Furthermore, long-chain alkynyl groups at the C-5 position also conferred moderate inhibitory activity against ThyX. researchgate.net

| Compound | C-5 Substituent | Target Enzyme | IC₅₀ (µM) |

| 1 | Cyanovinyl | Mycobacterial ThyX | 7.4 |

| 2a | 4-Fluorophenyl | Mycobacterial ThyX | 10 |

| 2b | 3-Methoxyphenyl | Mycobacterial ThyX | > 50 |

| 3a | Dodecynyl | Mycobacterial ThyX | 28 |

| 5a | (Undisclosed optimal) | Mycobacterial ThyX | 0.91 |

Data sourced from a study on 5-substituted 2'-deoxyuridine monophosphate analogues against mycobacterial ThyX. researchgate.net

Modifications to the sugar moiety also have a profound impact. Replacing the furanose ring oxygen with sulfur to create thionucleosides can increase stability against enzymatic cleavage but may result in the loss of important hydrogen bonding interactions within the enzyme's active site. nih.gov

Conformational Analysis and Molecular Dynamics of Analog-Enzyme Complexes

The binding of an inhibitor to an enzyme is not a simple "lock-and-key" event but a dynamic process involving conformational changes in both the ligand and the protein. acs.orgbibliotekanauki.pl The binding of transition-state analogs like tetrahydrouridine (B1681287) can be a time-dependent process, suggesting that the enzyme undergoes a conformational change to accommodate the inhibitor, leading to a more tightly bound complex. annualreviews.org

Molecular dynamics (MD) simulations have become an indispensable tool for studying these dynamic events at an atomic level. nih.govresearchgate.netmdpi.com These computer simulations can model the movement of every atom in the analog-enzyme complex over time, providing insights into:

Protein Flexibility: MD simulations reveal that enzyme active sites are not rigid. Binding of an analog can induce substantial rearrangements of the protein backbone, with movements that can be several angstroms. acs.org This protein plasticity is crucial for achieving specificity, as different analogs can induce different conformational changes. acs.org

Ligand Mobility: The analog itself is not static within the binding pocket. Different parts of the molecule can exhibit distinct mobilities, which can be critical for recognition and binding affinity. researchgate.net

Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used with MD trajectories to calculate the binding free energy of an analog to its target, helping to predict its potency. nih.gov

These computational studies help rationalize experimental SAR data and guide the design of new analogs with improved binding characteristics.

Ligand Efficiency and Drug Design Principles in Analog Development

In modern drug discovery, potency alone is not the only goal. The concept of ligand efficiency (LE) has emerged as a critical guideline for developing high-quality drug candidates. wikipedia.orgresearchgate.netnih.gov Ligand efficiency normalizes the binding affinity of a compound for its molecular size, providing a measure of how efficiently the compound uses its atoms to bind to the target. wikipedia.org

Several metrics are used to assess the quality of a lead compound or analog:

| Metric | Formula | Description |

| Ligand Efficiency (LE) | LE = -ΔG / N or 1.4 * pIC₅₀ / N | Measures the binding energy per non-hydrogen atom (N). wikipedia.org |

| Binding Efficiency Index (BEI) | BEI = pKi / MW | Relates potency (pKi, pIC₅₀, etc.) to the molecular weight (MW) in kDa. wikipedia.orgresearchgate.net |

| Surface-Efficiency Index (SEI) | SEI = pKi / (PSA / 100) | Relates potency to the polar surface area (PSA). wikipedia.orgresearchgate.net |

Advanced Analytical and Biophysical Methodologies for Research on Tetrahydro 2 Deoxyuridine

Spectroscopic Characterization Techniques (e.g., NMR, UV) for Analogs

Spectroscopic methods are fundamental for the structural elucidation and characterization of Tetrahydro-2'-deoxyuridine and its derivatives. Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy are indispensable for confirming the chemical structure of newly synthesized analogs. For instance, in studies of 4-thio-2'-deoxyuridine (B1622106) analogs, the presence of the thiocarbonyl group is confirmed by characteristic signals in both ¹H and ¹³C-NMR spectra. nih.gov The imino proton signal for these analogs is typically found at a much lower field, which can be useful for monitoring these modified nucleosides within DNA. nih.gov For comparison, the ¹H-NMR spectrum of the parent compound, 2'-deoxyuridine (B118206), shows distinct peaks for its protons, which serve as a reference for identifying structural modifications in its analogs. chemicalbook.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to investigate the electronic properties of these compounds. The introduction of different functional groups can lead to shifts in the maximum absorption wavelength (λmax). For example, replacing the oxygen atom at the 4-position of 2'-deoxyuridine with a sulfur atom to create 4-thio-analogs results in a significant shift of the UV absorption maximum to longer wavelengths, around 330-340 nm. nih.govresearchgate.net This bathochromic shift is a key characteristic of these analogs and is important for their potential applications. nih.govnih.gov

A comparative table of spectroscopic data for 2'-deoxyuridine and its analogs is presented below:

| Compound | ¹H-NMR (N-H proton, ppm) | ¹³C-NMR (C=S, ppm) | UV λmax (nm) |

| 2'-Deoxyuridine | ~11.3 | N/A | ~262 |

| 4-thio-2'-deoxyuridine | 12.68–13.10 | 185.30–190.70 | 330-340 |

| 5-substituted-4-thio-2'-deoxyuridines | 12.68–13.10 | 185.30–190.70 | 332-344 |

Enzyme Kinetic Assays for Inhibition Constant Determination

Enzyme kinetic assays are vital for quantifying the inhibitory potency of this compound and its analogs against their target enzymes, most notably cytidine (B196190) deaminase (CDA). nih.gov These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor to determine the inhibition constant (Ki), a measure of the inhibitor's binding affinity.

This compound is a well-established potent inhibitor of CDA. nih.gov Kinetic studies are typically performed using spectrophotometric methods, where the conversion of a substrate like cytidine to uridine (B1682114) is monitored by the decrease in absorbance at a specific wavelength. researchgate.net By analyzing the reaction rates at different substrate and inhibitor concentrations, key kinetic parameters can be determined.

For example, in the evaluation of zebularine (B1662112) (a related dihydropyrimidinone nucleoside) and its derivatives as CDA inhibitors, the Ki values were determined to be in the low micromolar to nanomolar range, indicating potent inhibition. researchgate.net The inhibitory potency of new analogs can be compared to that of known inhibitors like THU. escholarship.org

Below is a table summarizing the inhibition constants for this compound and related compounds against cytidine deaminase:

| Inhibitor | Enzyme Source | Ki (µM) |

| Tetrahydrouridine (B1681287) (THU) | Mouse Kidney | 0.22 |

| Zebularine | Mouse Kidney | 2.3 |

| 2'-Deoxyzebularine | Mouse Kidney | 2.9 |

| Ara-zebularine | Mouse Kidney | 2.6 |

X-ray Crystallography of this compound or Analog-Enzyme Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information about how this compound and its analogs bind to their target enzymes. nih.gov This technique is crucial for understanding the molecular basis of inhibition and for the rational design of new, more potent inhibitors.

Structures of E. coli CDA with a transition-state analog show that the inhibitor is covalently hydrated at the C4 position and interacts with a zinc ion and a glutamate (B1630785) residue (Glu104) in the active site. nih.gov These findings provide a detailed picture of the binding mode of inhibitors and the catalytic mechanism of the enzyme, which can be extrapolated to understand the binding of this compound.

Cellular Assays for Functional Analysis (e.g., Flow Cytometry, Western Blotting, Comet Assay)

A variety of cellular assays are employed to investigate the functional effects of this compound and its analogs on cellular processes.

Flow Cytometry: This technique is used to analyze the cell cycle distribution of a population of cells. youtube.com Studies have shown that this compound can inhibit cell proliferation by causing an arrest in the G1 phase of the cell cycle, which is observed as an increase in the proportion of cells in G1 and a decrease in the S phase population. nih.govnih.gov This analysis is typically performed by staining the cells with a DNA-intercalating dye like propidium (B1200493) iodide and measuring the fluorescence of individual cells. qmul.ac.uk

Western Blotting: Western blotting is used to detect and quantify the levels of specific proteins involved in cell cycle regulation and other cellular pathways. uni-freiburg.de For example, to investigate the mechanism of THU-induced G1 arrest, Western blotting can be used to measure the expression levels of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and transcription factors like E2F1. nih.govresearchgate.net Changes in the phosphorylation status of these proteins can also be assessed to understand the signaling pathways affected by the compound. researchgate.net

Comet Assay: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. youtube.comyoutube.com While this compound itself is not typically associated with DNA damage, this assay is highly relevant for studying the effects of its analogs, particularly those designed as chemotherapeutic agents. nih.govnih.gov The assay measures the extent of DNA migration in an electric field, which is proportional to the amount of DNA damage. youtube.com

Preclinical Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems

Preclinical animal studies are essential for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and its analogs. These studies provide crucial information on how the drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its therapeutic effects in a living organism.

Pharmacokinetics (PK): PK studies involve administering the compound to animal models, such as mice or rats, and measuring its concentration in plasma and various tissues over time. ucl.ac.uk For instance, the pharmacokinetics of a prodrug of THU, triacetyl-THU, have been studied in mice to assess its oral bioavailability. researchgate.net Similarly, pharmacokinetic parameters for other 2'-deoxyuridine analogs have been determined in mice and rats, providing data on their half-life, clearance, and volume of distribution. nih.govnih.govnih.gov

The table below shows a summary of pharmacokinetic parameters for a 2'-deoxyuridine analog in mice and rats:

| Species | Route | Distribution Half-life (t½α) | Elimination Half-life (t½β) | Mean Residence Time (MRT) | Bioavailability (%) |

| Mice | IV | 1.4 ± 0.7 min | 24.1 ± 2.9 min | 25.8 ± 4.9 min | N/A |

| Mice | PO | N/A | N/A | N/A | 49 |

| Rats | IV | 1.3 ± 0.1 min | 18.5 ± 1.0 min | 11.0 ± 2.9 min | N/A |

Data for 5-ethyl-2'-deoxyuridine nih.gov

Pharmacodynamics (PD): PD studies assess the biochemical and physiological effects of the drug in the body. For this compound, this could involve measuring the inhibition of cytidine deaminase activity in tissues after drug administration. The relationship between the drug concentration (PK) and its effect (PD) is modeled to optimize dosing regimens for potential therapeutic applications.

High-Throughput Screening Approaches for Analog Discovery

High-throughput screening (HTS) is a powerful method for rapidly screening large libraries of chemical compounds to identify new analogs of this compound with desired biological activity, such as enhanced inhibition of cytidine deaminase. youtube.com

HTS assays for CDA inhibitors can be developed using fluorescence-based methods. For example, fluorescent cytidine analogs that are substrates for CDA can be used. escholarship.org When the enzyme deaminates the fluorescent substrate, there is a change in its fluorescence properties, which can be measured in a high-throughput format. Compounds that inhibit this change are identified as potential CDA inhibitors.

These HTS platforms utilize robotics and automated data analysis to test thousands to millions of compounds efficiently. youtube.commdpi.com Hits from the primary screen are then subjected to secondary assays and further characterization to confirm their activity and determine their potency and selectivity. hubspot.net This approach accelerates the discovery of novel and improved analogs of this compound for therapeutic development.

Future Research Directions and Conceptual Advancements

Elucidation of Novel Enzymatic Targets and Metabolic Pathways

While Tetrahydro-2'-deoxyuridine is recognized as a potent inhibitor of deoxycytidylate deaminase, its full spectrum of interactions within the complex web of cellular metabolism remains to be fully mapped. annualreviews.orgvu.lt Future research will likely focus on identifying additional enzymatic targets and clarifying its metabolic fate.

Deoxycytidylate deaminase is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, and its inhibition by THU highlights the compound's potential to modulate nucleotide pools. The interaction is understood to involve hydrogen bonding between the 4-OH group of THU and a catalytic glutamate (B1630785) residue in the enzyme's active site. vu.lt However, other enzymes in the pyrimidine salvage pathway could also be targets. For instance, human thymidine (B127349) phosphorylase (HTP), which catabolizes 2'-deoxyuridine (B118206), is a candidate for investigation. rsc.orgdrugbank.com HTP is also responsible for the activation of fluoropyrimidine prodrugs that contain a tetrahydrofuran (B95107) moiety, such as tegafur, suggesting a potential interaction with the structurally related this compound. rsc.orgjst.go.jp

Unraveling the complete metabolic pathway of this compound is another critical goal. Understanding how it is transported, phosphorylated, and ultimately catabolized will provide a more complete picture of its biological activity and guide the development of future analogs.

Table 1: Known and Potential Enzymatic Interactions of this compound

| Enzyme | Known/Potential Role | Research Focus |

| Deoxycytidylate Deaminase | Potent Inhibitor | Characterizing the inhibition kinetics across different species and isoforms. |

| Thymidine Phosphorylase | Potential Substrate/Inhibitor | Investigating whether THU is recognized and cleaved by HTP, or if it acts as an inhibitor. rsc.org |

| Uridine (B1682114) Phosphorylase | Potential Substrate/Inhibitor | Assessing interaction, as this enzyme shows weak activity towards deoxyuridine. drugbank.com |

| Nucleoside Kinases | Potential Substrate | Determining which kinases are responsible for phosphorylating THU to its active monophosphate form. |

Development of Highly Selective and Potent this compound Analogs

The development of novel analogs of this compound represents a promising strategy for enhancing its potency and selectivity. Drawing inspiration from the extensive research on 5-substituted 2'-deoxyuridine derivatives, medicinal chemists can apply similar synthetic strategies to the THU scaffold. mdpi.commostwiedzy.pl Modifications at the C5 position of the pyrimidine ring, for example, have yielded compounds with potent antiviral and anticancer properties. mostwiedzy.plcolab.ws

Future work could involve the synthesis of a library of THU analogs with various substitutions. For instance, the introduction of halogen atoms (e.g., fluorine, bromine) or small alkyl or alkynyl groups at the C5 position could modulate the compound's interaction with target enzymes. colab.wsimrpress.com A systematic structure-activity relationship (SAR) study of such analogs would be essential to identify derivatives with improved inhibitory activity against specific targets, such as the flavin-dependent thymidylate synthase (ThyX) found in Mycobacterium tuberculosis, for which selective inhibitors are sought. researchgate.net The goal is to create analogs that not only bind more tightly to their intended targets but also exhibit reduced affinity for other enzymes, thereby minimizing potential off-target effects.

Table 2: Examples of 2'-deoxyuridine Analog Strategies Applicable to THU

| Analog Type | Modification Strategy | Potential Therapeutic Target | Reference |

| 5-Substituted Analogs | Suzuki or Sonogashira cross-coupling reactions to add aryl or alkynyl groups at the C5 position. | Mycobacterial Thymidylate Synthase (ThyX) | researchgate.net |

| 3'-C-Branched Analogs | Addition of small functional groups (e.g., -CH₂NH₂, -CH₂N₃) to the 3' position of the deoxyribose sugar. | Thymidylate Kinase of M. tuberculosis (TMPKmt) | imrpress.com |

| Halogenated Analogs | Introduction of halogens (e.g., Iodo, Bromo, Chloro) at the C5 position. | Thymidylate Kinase of M. tuberculosis (TMPKmt) | imrpress.com |

| Conformationally Constrained Analogs | Synthesis of bicyclic nucleosides to lock the sugar into a specific pucker. | Thymidylate Kinase of M. tuberculosis (TMPKmt) | imrpress.com |

Integration with Systems Biology for Comprehensive Mechanistic Understanding

To move beyond a single-target perspective, future research should integrate systems biology approaches to understand the global effects of this compound on cellular networks. Techniques such as metabolomics, proteomics, and transcriptomics can provide an unbiased, system-wide view of the perturbations caused by the compound.

For example, metabolomic analysis could reveal widespread changes in cellular metabolic pathways beyond pyrimidine metabolism, uncovering unexpected connections and downstream consequences of target inhibition. biorxiv.org This approach has been used to identify metabolic networks altered in diseases like Parkinson's, where nucleoside metabolism is implicated. biorxiv.org Similarly, proteomic studies could identify changes in the expression levels of various proteins following treatment with THU, potentially revealing compensatory mechanisms or previously unknown off-target effects. By combining these large-scale datasets, researchers can build comprehensive models of the compound's mechanism of action, leading to a more rational approach for its therapeutic application and the design of next-generation analogs.

Exploration of this compound as a Probe for Biological Processes

The inherent specificity of this compound for certain enzymes makes it a valuable starting point for the development of chemical probes to study biological processes. By chemically modifying THU to incorporate reporter tags, such as fluorescent dyes or affinity labels, it can be transformed into a tool for visualizing and isolating its enzymatic targets within cells.

A successful precedent for this approach is the development of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analog that is widely used to label and track proliferating cells. wikipedia.org EdU is incorporated into newly synthesized DNA and can be detected with high sensitivity and specificity via a "click" reaction with a fluorescent azide. wikipedia.orgresearchgate.net A similar strategy could be applied to THU. An alkynyl or azido (B1232118) group could be appended to the THU molecule at a position that does not interfere with its binding to deoxycytidylate deaminase. The resulting probe could be used to visualize the subcellular localization of the enzyme, study its dynamics in real-time, or be used in proteomic workflows to pull down and identify the enzyme and its binding partners from complex cellular lysates. Such probes would be invaluable for dissecting the role of deoxycytidylate deaminase in both normal physiology and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.